2-Furanmethanol, tetrahydro-5-(3H-imidazo(4,5-b)pyridin-3-yl)-, (2S-cis)-

Catalog No.
S13304543
CAS No.
134720-14-2
M.F
C11H13N3O2
M. Wt
219.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Furanmethanol, tetrahydro-5-(3H-imidazo(4,5-b)py...

CAS Number

134720-14-2

Product Name

2-Furanmethanol, tetrahydro-5-(3H-imidazo(4,5-b)pyridin-3-yl)-, (2S-cis)-

IUPAC Name

[(2S,5R)-5-imidazo[4,5-b]pyridin-3-yloxolan-2-yl]methanol

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

InChI

InChI=1S/C11H13N3O2/c15-6-8-3-4-10(16-8)14-7-13-9-2-1-5-12-11(9)14/h1-2,5,7-8,10,15H,3-4,6H2/t8-,10+/m0/s1

InChI Key

PNFIPCZMIWKDMY-WCBMZHEXSA-N

Canonical SMILES

C1CC(OC1CO)N2C=NC3=C2N=CC=C3

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2N=CC=C3

2-Furanmethanol, tetrahydro-5-(3H-imidazo(4,5-b)pyridin-3-yl)-, (2S-cis)- is a complex organic compound characterized by its unique molecular structure and properties. It is a derivative of tetrahydrofuran and contains a furan ring, which is a five-membered aromatic ring with an oxygen atom. The compound features an imidazo-pyridine moiety, which contributes to its potential biological activities. Its molecular formula is C12H14N2O2C_{12}H_{14}N_2O_2 with a molecular weight of approximately 218.25 g/mol .

The chemical reactivity of 2-Furanmethanol, tetrahydro-5-(3H-imidazo(4,5-b)pyridin-3-yl)-, (2S-cis)- can involve various types of reactions, including:

  • Nucleophilic Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
  • Condensation Reactions: The compound may undergo condensation with carbonyl compounds to form more complex structures.
  • Reduction Reactions: The imidazo-pyridine moiety may be reduced to yield different derivatives.

These reactions highlight the compound's versatility in synthetic chemistry and its potential for creating novel derivatives.

Research indicates that compounds similar to 2-Furanmethanol, tetrahydro-5-(3H-imidazo(4,5-b)pyridin-3-yl)-, (2S-cis)- exhibit various biological activities. Notably:

  • Antimicrobial Properties: Compounds with imidazo-pyridine structures have been shown to possess antifungal and antibacterial properties .
  • Anticancer Activity: Some derivatives have demonstrated cytotoxic effects against cancer cell lines, making them candidates for further pharmacological studies.
  • Neuroprotective Effects: Certain related compounds have been investigated for their neuroprotective capabilities, suggesting potential applications in treating neurodegenerative diseases.

The synthesis of 2-Furanmethanol, tetrahydro-5-(3H-imidazo(4,5-b)pyridin-3-yl)-, (2S-cis)- can be achieved through several methods:

  • Multicomponent Reactions: Utilizing starting materials such as furan derivatives and imidazo-pyridine precursors in one-pot reactions can yield this compound efficiently.
  • Functionalization of Furan Derivatives: Starting from furanmethanol and introducing the imidazo-pyridine moiety through coupling reactions.
  • Catalytic Methods: Employing Lewis acids or other catalysts to facilitate the formation of the desired structure under mild conditions .

The unique structure of 2-Furanmethanol, tetrahydro-5-(3H-imidazo(4,5-b)pyridin-3-yl)-, (2S-cis)- allows for various applications:

  • Pharmaceuticals: Potential use as an active pharmaceutical ingredient due to its biological activities.
  • Agricultural Chemicals: Application in developing new agrochemicals that target specific pests or diseases.
  • Material Science: Use in synthesizing advanced materials with specific properties due to its unique chemical structure.

Interaction studies involving 2-Furanmethanol, tetrahydro-5-(3H-imidazo(4,5-b)pyridin-3-yl)-, (2S-cis)- focus on its behavior in biological systems:

  • Protein Binding Studies: These studies assess how well the compound binds to target proteins and its potential efficacy as a drug candidate.
  • Metabolic Pathway Analysis: Understanding how the compound is metabolized can provide insights into its pharmacokinetics and safety profiles.

These studies are crucial for evaluating the therapeutic potential and safety of the compound in clinical settings.

Several compounds share structural features with 2-Furanmethanol, tetrahydro-5-(3H-imidazo(4,5-b)pyridin-3-yl)-, (2S-cis)-. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
5-HydroxymethylfurfuralContains hydroxymethyl group on furanWidely studied for its role in biomass conversion
TetrahydrofuranSimple cyclic ether without nitrogenCommon solvent; lacks biological activity
Imidazo[1,2-a]pyridineContains imidazole fused with pyridineExhibits distinct biological properties
1-MethylimidazoleMethylated version of imidazoleUsed in various industrial applications

Each of these compounds exhibits unique chemical behavior and biological activity profiles that differentiate them from 2-Furanmethanol, tetrahydro-5-(3H-imidazo(4,5-b)pyridin-3-yl)-, (2S-cis)- while sharing similar structural components.

Molecular Architecture

The compound’s core structure comprises a tetrahydrofuran ring—a saturated five-membered cyclic ether—linked to an imidazo[4,5-b]pyridine system. The tetrahydrofuran moiety contributes a chiral center at the C2 position, designated as (2S-cis) to denote its stereochemical configuration. The imidazo[4,5-b]pyridine fragment consists of a fused bicyclic system, where an imidazole ring (positions 1–3) merges with a pyridine ring (positions 4–6). This arrangement creates a planar aromatic region capable of π-π stacking and hydrogen bonding, critical for molecular recognition in biological systems.

The molecular formula C₁₁H₁₃N₃O₂ corresponds to a molar mass of 218.25 g/mol. Key functional groups include a hydroxyl group on the tetrahydrofuran ring and nitrogen atoms within the imidazole and pyridine rings, which participate in acid-base interactions. The compound’s three-dimensional conformation, stabilized by intramolecular hydrogen bonds, influences its solubility and reactivity.

Stereochemical Configuration

The (2S-cis) designation specifies the absolute configuration at the C2 carbon of the tetrahydrofuran ring. This stereochemistry arises during synthesis, often via asymmetric catalysis or chiral resolution. Computational models suggest that the cis orientation of substituents on the tetrahydrofuran ring enhances molecular rigidity, favoring binding to hydrophobic pockets in enzyme active sites. Comparative studies of diastereomers reveal that the (2S-cis) form exhibits superior thermodynamic stability compared to its trans counterpart, as evidenced by differential scanning calorimetry data.

IUPAC Nomenclature

According to IUPAC guidelines, the compound is systematically named as (2S-cis)-5-(3H-imidazo[4,5-b]pyridin-3-yl)tetrahydrofuran-2-methanol. The numbering begins at the oxygen atom of the tetrahydrofuran ring, with the imidazo[4,5-b]pyridine substituent located at position 5. The “methanol” suffix denotes the hydroxymethyl group at position 2. This nomenclature aligns with conventions for fused heterocycles, prioritizing the parent hydrocarbon framework (tetrahydrofuran) and appending substituents in descending order of priority.

XLogP3

0.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

219.100776666 g/mol

Monoisotopic Mass

219.100776666 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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